molecular formula C12H15NO4 B11955429 N-Acetyl-O-benzylserine

N-Acetyl-O-benzylserine

Cat. No.: B11955429
M. Wt: 237.25 g/mol
InChI Key: TVFIOVJIUUWDCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-O-benzylserine is an organic compound belonging to the class of N-acyl-L-alpha-amino acids It is characterized by the presence of an acetyl group attached to the nitrogen atom and a benzyl group attached to the oxygen atom of the serine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-O-benzylserine typically involves the acylation of serine derivatives. One common method includes the selective O-acylation of unprotected N-benzylserine methyl ester. This process involves the use of acylating agents such as acetic anhydride in the presence of a base like pyridine . The reaction conditions are carefully controlled to ensure the selective acylation of the hydroxyl group without affecting the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-O-benzylserine undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: The acetyl group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form different esters or ethers.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: N-benzylserine.

    Substitution: Various esters and ethers depending on the nucleophile used.

Scientific Research Applications

N-Acetyl-O-benzylserine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Acetyl-O-benzylserine involves its interaction with amino acid transporters and metabolic pathways. It inhibits the uptake of essential amino acids like leucine and glutamine by blocking transporters such as LAT1 and ASCT2 . This disruption in amino acid homeostasis leads to the activation of stress response pathways, ultimately inhibiting cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylserine: Lacks the benzyl group, making it less hydrophobic and less effective in inhibiting amino acid transporters.

    O-Benzylserine: Lacks the acetyl group, which affects its reactivity and interaction with biological targets.

    N-Benzylserine: Similar structure but without the acetyl group, leading to different chemical and biological properties.

Uniqueness

N-Acetyl-O-benzylserine is unique due to the presence of both acetyl and benzyl groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple amino acid transporters makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-acetamido-3-phenylmethoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFIOVJIUUWDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(COCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.